Hydroxyisoflavonoide

Hydroxyisoflavonoids are a class of naturally occurring polyphenolic compounds found primarily in plants, especially soybeans and other legumes. These bioactive molecules exhibit a range of physiological activities including antioxidant, anti-inflammatory, and estrogenic effects. They possess structures characterized by two adjacent phenol hydroxyl groups and a flavone nucleus with a substituted isoflavane ring system. Hydroxyisoflavonoids have garnered significant attention for their potential health benefits, such as reducing the risk of cardiovascular diseases and alleviating menopausal symptoms. Their structural diversity also allows them to interact with various cellular targets, making them promising candidates in drug development and dietary supplementation.

These compounds are often extracted from natural sources through processes like fermentation or chemical synthesis, which can then be utilized in pharmaceuticals, functional foods, cosmetics, and nutraceuticals. The bioavailability and efficacy of hydroxyisoflavonoids depend on factors such as their molecular structure, solubility, and interaction with enzymes and receptors in the body. Further research is ongoing to explore their therapeutic applications and optimize formulation strategies for maximum effectiveness.

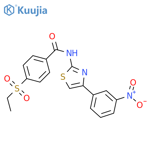

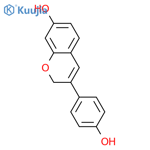

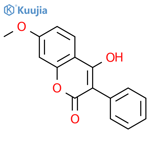

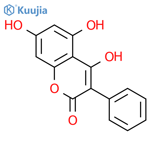

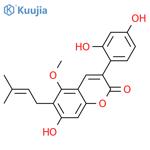

| Struktur | Chemischer Name | CAS | MF |

|---|---|---|---|

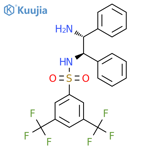

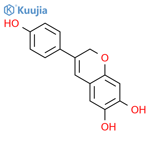

|

Phenoxodiol | 81267-65-4 | C15H12O3 |

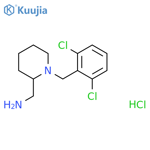

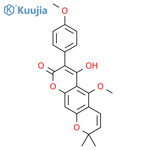

|

2H-1-Benzopyran-2-one,4-hydroxy-7-methoxy-3-phenyl- | 2555-24-0 | C16H12O4 |

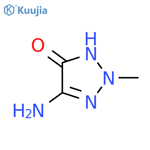

|

2H-1-Benzopyran-2-one,4,5,7-trihydroxy-3-phenyl- | 4222-02-0 | C15H10O5 |

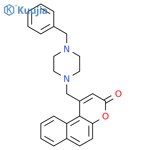

|

2H,6H-Benzo[1,2-b:5,4-b']dipyran-2-one,3-(2,4-dihydroxyphenyl)-7,8-dihydro-5-methoxy-8,8-dimethyl- (9CI) | 117038-82-1 | C21H20O6 |

|

2H-1-Benzopyran-6,7-diol,3-(4-hydroxyphenyl)- | 145917-93-7 | C15H12O4 |

|

Licoarylcoumarin | 125709-31-1 | C21H20O6 |

|

2H,8H-Benzo[1,2-b:5,4-b']dipyran-2-one,4-hydroxy-5-methoxy-3-(4-methoxyphenyl)-8,8-dimethyl- | 5307-59-5 | C22H20O6 |

|

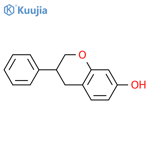

3-Phenylchroman-7-ol | 81715-96-0 | C15H14O2 |

|

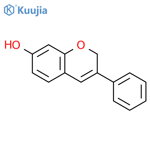

2H-1-Benzopyran-7-ol, 3-phenyl- | 88040-00-0 | C15H12O2 |

|

Glycycoumarin | 94805-82-0 | C21H20O6 |

Verwandte Literatur

-

Renyi Shi,Lijun Lu,Hangyu Xie,Jingwen Yan,Ting Xu,Hua Zhang,Xiaotian Qi,Yu Lan Chem. Commun., 2016,52, 13307-13310

-

Sumon Sarkar,Kelvin Pak Shing Cheung,Vladimir Gevorgyan Chem. Sci., 2020,11, 12974-12993

-

Maxime Melikian,Johannes Gramüller,Johnny Hioe,Julian Greindl,Ruth M. Gschwind Chem. Sci., 2019,10, 5226-5234

-

4. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225

-

V. Vongsutilers,P. M. Gannett Org. Biomol. Chem., 2018,16, 2198-2209

Empfohlene Lieferanten

-

Hubei Cuiyuan Biotechnology Co.,LtdFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

Hubei Changfu Chemical Co., Ltd.Factory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

Hubei Tianan Hongtai Biotechnology Co.,LtdFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

Hefei Zhongkesai High tech Materials Technology Co., LtdFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

Nantong Boya Environmental Protection Technology Co., LtdFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises

Empfohlene Produkte